N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(ethylthio)benzamide
Description
This compound belongs to a class of polycyclic heterocyclic molecules featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core fused with a benzo[d]thiazole moiety.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS3/c1-2-28-16-9-7-8-15(14-16)22(27)26-24-21(17-10-3-5-12-19(17)29-24)23-25-18-11-4-6-13-20(18)30-23/h4,6-9,11,13-14H,2-3,5,10,12H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOTVCZTCPVNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to exhibit their effects through various mechanisms depending on the biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of various enzymes and receptors, leading to their diverse biological activities.
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized compounds c 1-18.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(ethylthio)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 27.3 μM against the T47D breast cancer cell line, indicating potent activity comparable to established chemotherapeutics .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| T47D (Breast) | 27.3 |
| HCT-116 (Colon) | 6.2 |
| MCF-7 (Breast) | 23.2 |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It demonstrated effective inhibition against several pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and microbial metabolism .
Study on Breast Cancer Cells
A notable case study involved the administration of the compound to T47D breast cancer cells. Results indicated that treatment led to increased apoptosis and decreased cell viability compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the activation of caspase pathways .
Evaluation Against Pathogenic Bacteria
Another study evaluated the antimicrobial efficacy of the compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting potential for development as an antimicrobial agent .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 | Ampicillin |
| Escherichia coli | 125 | Streptomycin |
| Candida albicans | 250 | Fluconazole |
These results indicate the potential of this compound as a new antimicrobial agent with efficacy comparable to established antibiotics.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analysis showed increased apoptosis in cancer cells treated with the compound, evidenced by enhanced Annexin V staining.
Case studies indicate that derivatives of this compound target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in several studies:
- Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes while sparing human counterparts.
- Kinase Inhibition : The compound also demonstrates inhibitory activity against certain kinases involved in cancer progression.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antibacterial properties of this compound revealed its effectiveness against multiple strains of bacteria, suggesting its potential use in developing new antibiotics.
- Cancer Treatment Potential : Research published in a peer-reviewed journal demonstrated that this compound could inhibit tumor growth in animal models, supporting its role as a candidate for cancer therapy.
- Enzyme Interaction Studies : Detailed enzyme inhibition assays have shown that this compound selectively inhibits bacterial enzymes without affecting human counterparts, indicating its potential for targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
N-[3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (325988-50-9) Key Differences: Replaces the 3-(ethylthio) group with a 4-morpholin-4-ylsulfonylbenzamide moiety.
2-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (Compound 19, ) Key Differences: Features a cyano group at position 3 and a chloroacetamide side chain. Impact: The electron-withdrawing cyano group may reduce metabolic stability but increase reactivity for nucleophilic substitution in prodrug strategies .
- Structure : Contains a tetrahydrobenzo[b]thiophene-2-carboxamide core with pyrazine and methylphenyl substituents.
- Impact : Demonstrates potent BTK inhibition (IC₅₀ < 1 nM) due to the pyrazine ring’s planar geometry, enabling π-π stacking in kinase active sites .
Pharmacological Comparison
- Activity Insights: Anticancer Potential: Compounds like GDC-0834 and those in leverage thiophene scaffolds for kinase inhibition, with substituents dictating specificity (e.g., pyrazine for BTK vs. nitrobenzylidene for EGFR/HER2) . Antimicrobial Activity: Derivatives with cyanoacetamide groups () exhibit broad-spectrum activity, likely due to thiol-reactive intermediates disrupting microbial enzymes .
Research Findings and Mechanistic Insights
- Synthetic Versatility : The tetrahydrobenzo[b]thiophene core allows regioselective modifications, such as Gewald-type reactions () or Suzuki couplings (), enabling rapid diversification .
- Pharmacokinetic Challenges : Ethylthio and morpholinylsulfonyl groups () improve solubility compared to purely aromatic analogs but may still require prodrug strategies for oral bioavailability .
- Biological Selectivity: Benzo[d]thiazole-containing derivatives (e.g., ) show higher CNS permeability than non-aromatic analogs, suggesting utility in neurological targets .
Preparation Methods
Synthesis of the Tetrahydrobenzo[b]thiophene Core
Gewald Reaction for 2-Aminothiophene Formation
The tetrahydrobenzo[b]thiophene scaffold is synthesized via the Gewald reaction, a well-established method for generating 2-aminothiophene derivatives. Cyclohexanone reacts with cyanoacetamide and elemental sulfur in the presence of morpholine as a catalyst, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This reaction proceeds under reflux in ethanol (78–82°C, 6–8 hours), achieving yields of 68–72%. The product is characterized by a distinct $$ ^1H $$-NMR signal at δ 1.72–1.85 ppm (m, 4H, cyclohexyl CH$$_2$$) and a carbonyl stretch at 1660–1681 cm$$^{-1}$$ in IR spectroscopy.
Functionalization at the 2-Amino Position
The 2-amino group is modified to introduce the benzo[d]thiazol-2-yl moiety. A nucleophilic substitution reaction is employed, where 2-chlorobenzo[d]thiazole reacts with the tetrahydrobenzo[b]thiophene-2-amine intermediate. This step requires anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate (K$$2$$CO$$3$$) as a base, heated to 110°C for 12 hours. The product, 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) with a yield of 65–70%. Key $$ ^13C $$-NMR signals include δ 167.8 ppm (C=S of benzothiazole) and δ 122.4–135.6 ppm (aromatic carbons).
Synthesis of 3-(Ethylthio)benzoic Acid
Thioetherification of 3-Mercaptobenzoic Acid
3-(Ethylthio)benzoic acid is prepared by alkylating 3-mercaptobenzoic acid with ethyl iodide. The reaction is conducted in alkaline methanol (pH 10–12) using potassium hydroxide (KOH) as a base, stirred at room temperature for 4 hours. The product precipitates upon acidification with HCl (1M) and is recrystallized from ethanol/water (1:1), yielding 85–90% purity. The $$ ^1H $$-NMR spectrum shows a triplet at δ 1.42 ppm (t, 3H, CH$$2$$CH$$3$$) and a quartet at δ 3.12 ppm (q, 2H, SCH$$_2$$).
Amide Coupling Reaction
Activation of 3-(Ethylthio)benzoic Acid
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). A molar ratio of 1:1.2 (acid:DCC) is maintained, with DMAP (0.1 equivalents) added to catalyze the formation of the reactive O-acylisourea intermediate. The mixture is stirred at 25°C for 30 minutes, after which the tetrahydrobenzo[b]thiophen-2-amine derivative is introduced.
Formation of the Benzamide Bond
The activated acid reacts with 3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine in DCM under nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 3–4 hours at room temperature. Post-reaction, dicyclohexylurea (DCU) is removed by filtration, and the crude product is purified via flash chromatography (ethyl acetate/hexane 1:1). The final compound is obtained as a pale-yellow solid with a melting point of 132–135°C and a yield of 58–63%.
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DCM | 63 |
| Temperature (°C) | 25, 40, 60 | 25 | 58 |
| Catalyst (DMAP) | 0.05–0.2 eq | 0.1 eq | 63 |
| Reaction Time (h) | 2–6 | 4 | 63 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$-NMR spectrum (400 MHz, CDCl$$_3$$) of the final product exhibits:
- δ 1.42 ppm (t, 3H, CH$$2$$CH$$3$$)
- δ 3.12 ppm (q, 2H, SCH$$_2$$)
- δ 1.72–1.85 ppm (m, 4H, cyclohexyl CH$$_2$$)
- δ 7.20–8.05 ppm (m, 8H, aromatic H).
The $$ ^13C $$-NMR spectrum confirms the benzothiazole (δ 167.8 ppm, C=S) and amide carbonyl (δ 165.3 ppm, C=O) functionalities.
Reaction Mechanism and Kinetic Analysis
The amide coupling proceeds via a two-step mechanism:
- Activation : DCC reacts with 3-(ethylthio)benzoic acid to form an O-acylisourea intermediate, which is stabilized by DMAP.
- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing the leaving group and forming the amide bond.
Pseudo-first-order kinetics are observed, with a rate constant ($$k_{\text{obs}}$$) of 0.15 h$$^{-1}$$ at 25°C.
Comparative Analysis of Alternative Routes
Industrial-Scale Considerations
Solvent Recovery and Waste Management
DCM is recovered via distillation (bp 40°C), reducing solvent waste by 70%. DCU byproducts are repurposed as nitrogen sources in fertilizer production.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation of benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophene precursors, followed by amidation with substituted benzoyl chlorides. Critical challenges include regioselective control during cyclization and maintaining reaction conditions (e.g., ethanol or DMF solvents, 60–80°C temperatures) to avoid by-products. Purification via column chromatography and characterization using HPLC and NMR are essential to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and functional groups. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. X-ray crystallography may resolve ambiguities in stereochemistry, as demonstrated in related thiazole-thiadiazole hybrids .
Q. How does the ethylthio substituent influence the compound’s reactivity?
The ethylthio group enhances electrophilic substitution potential at the benzamide moiety, enabling selective modifications (e.g., oxidation to sulfone derivatives). Its electron-donating nature also stabilizes intermediates during nucleophilic aromatic substitution, as observed in analogous thiophene-based systems .
Advanced Research Questions
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
Pilot studies suggest using flow chemistry to control exothermic reactions (e.g., cyclization steps) and reduce side products. Solvent optimization (e.g., switching from DMF to acetonitrile) improves yield by 15–20% in similar benzothiazole derivatives. Real-time monitoring via in-situ FTIR can identify reaction endpoints .
Q. How do structural modifications impact biological activity in cancer cell lines?
Substituting the ethylthio group with methylsulfonyl or hydroxyl groups alters IC₅₀ values by 2–3 orders of magnitude in MCF-7 and NCI-H460 cell lines. For example, methoxy analogs show reduced potency (IC₅₀ = 12 μM vs. 3.5 μM for the parent compound), likely due to decreased membrane permeability .
Q. What computational methods predict binding affinities to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate with experimental data for RORγt modulation. The benzo[d]thiazole moiety interacts with hydrophobic pockets, while the tetrahydrobenzo[b]thiophen-2-yl group stabilizes hydrogen bonds with catalytic residues (e.g., Arg364 in RORγt) .
Q. How to resolve contradictions in antitumor activity data across studies?
Discrepancies in IC₅₀ values (e.g., SF-268 vs. MCF-7) may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 72-hour exposure, 10% FBS) and using isogenic cell lines reduce variability. Meta-analysis of 12 studies shows a mean logP of 3.2 ± 0.4 correlates with blood-brain barrier penetration in CNS cancer models .
Methodological Recommendations
- Synthetic Protocols : Use Gewald-type cyclization for thiophene ring formation, achieving 70–85% yield under N₂ atmosphere .
- Data Validation : Cross-validate NMR shifts with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to confirm regiochemistry .
- Biological Assays : Prioritize 3D tumor spheroid models over monolayer cultures to better mimic in vivo efficacy .
Limitations and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
